2-(Difluoromethyl)-5-iodobenzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-5-iodobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and iodine groups. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of difluoromethyl and iodine substituents can significantly influence the compound’s reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable difluoromethyl iodide derivative under basic conditions . The reaction is often carried out in the presence of a base such as sodium tert-butoxide (NaO t-Bu) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-iodobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Major Products
Substitution: Products include various substituted benzoxazoles depending on the nucleophile used.
Oxidation: Oxidized products may include difluoromethyl ketones or alcohols.
Reduction: Reduced products may include difluoromethylated amines or hydrocarbons.
Scientific Research Applications
2-(Difluoromethyl)-5-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is employed in the development of novel materials with specific electronic properties.
Chemical Biology: The compound is used in the design of probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-5-iodobenzo[d]oxazole is unique due to the presence of both difluoromethyl and iodine substituents. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution reactions . This combination of features makes it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4F2INO |
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Molecular Weight |
295.02 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H |
InChI Key |
XCINSJUAKRGSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)C(F)F |
Origin of Product |
United States |
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